Pyrano[2,3-c]pyrazole-5-carbonitrile, 3,6-diamino-1,4-dihydro-4-phenyl-

Medicinal Chemistry Scaffold Derivatization Building Blocks

Pyrano[2,3-c]pyrazole-5-carbonitrile, 3,6-diamino-1,4-dihydro-4-phenyl- (CAS 89814-95-9) is a fused heterocyclic scaffold that unites a dihydropyran ring with a pyrazole nucleus, bearing nitrile and two primary amino functionalities. This substitution pattern places it within the broader dihydropyrano[2,3-c]pyrazole class, a privileged structure extensively explored for antimicrobial, anticancer, and anti-inflammatory applications.

Molecular Formula C13H11N5O
Molecular Weight 253.26 g/mol
CAS No. 89814-95-9
Cat. No. B12082165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrano[2,3-c]pyrazole-5-carbonitrile, 3,6-diamino-1,4-dihydro-4-phenyl-
CAS89814-95-9
Molecular FormulaC13H11N5O
Molecular Weight253.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2C(=C(OC3=NNC(=C23)N)N)C#N
InChIInChI=1S/C13H11N5O/c14-6-8-9(7-4-2-1-3-5-7)10-11(15)17-18-13(10)19-12(8)16/h1-5,9H,16H2,(H3,15,17,18)
InChIKeyKFKINCFUZCIWCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Diamino-4-phenyl-pyrano[2,3-c]pyrazole-5-carbonitrile (CAS 89814-95-9): Core Scaffold Overview for R&D Procurement


Pyrano[2,3-c]pyrazole-5-carbonitrile, 3,6-diamino-1,4-dihydro-4-phenyl- (CAS 89814-95-9) is a fused heterocyclic scaffold that unites a dihydropyran ring with a pyrazole nucleus, bearing nitrile and two primary amino functionalities . This substitution pattern places it within the broader dihydropyrano[2,3-c]pyrazole class, a privileged structure extensively explored for antimicrobial, anticancer, and anti-inflammatory applications [1]. The presence of two amino groups—at positions 3 and 6—distinguishes it from the more common 3‑methyl or 3‑aryl analogs and creates unique vectors for further derivatization, making it a strategically useful building block for medicinal chemistry and chemical biology programs.

Dual primary amino handles (positions 3 & 6) enable orthogonal derivatization pathways for SAR library synthesis.
Scaffold recognized by AKR1C3 binding pocket; co-crystal structure (PDB 6A7B) supports target engagement studies.
Core of DNA gyrase-inhibiting chemotype; class-level antimicrobial screening context reported.
Computed polarity profile (lower logP, additional HBD) may support improved aqueous solubility in synthetic campaigns.

Why Generic Substitution Is Not Reliable for 3,6-Diamino-4-phenyl-pyrano[2,3-c]pyrazole-5-carbonitrile (CAS 89814-95-9)


The pyrano[2,3-c]pyrazole scaffold is exquisitely sensitive to substituent identity and position; even minor modifications at the 3‑ or 4‑positions can invert the biological activity profile or abolish target engagement altogether [1]. For example, 3‑methyl or 3‑aryl analogs that dominate commercial catalogs lack the second synthetically tractable amino group present in CAS 89814-95-9, precluding the same downstream chemistry (e.g., selective imine formation or double heterocycle annulation) [2]. In addition, the 4‑phenyl group in this compound provides a specific hydrophobic anchor that influences both passive permeability and target‑binding orientation, meaning that a generic “pyrano[2,3-c]pyrazole-5-carbonitrile” cannot be interchanged without altering the pharmacological or synthetic outcome [3]. The quantitative evidence below demonstrates that these structural features translate into measurable differences in reactivity, target inhibition potential, and physicochemical properties that directly affect procurement decisions.

3‑Methyl or 3‑aryl analogs: lack the second primary amino group, eliminating orthogonal derivatization strategies and limiting library complexity.
4‑Phenyl hydrophobic anchor: specific binding orientation and passive permeability may shift if the 4‑phenyl group is replaced or heavily modified.
Generic “pyrano[2,3-c]pyrazole-5-carbonitrile”: undefined substitution pattern can alter both target engagement and synthetic outcome, limiting direct interchange.

Quantitative Differentiation Evidence for 3,6-Diamino-4-phenyl-pyrano[2,3-c]pyrazole-5-carbonitrile (CAS 89814-95-9) vs. Closest Analogs


Dual‑Amino Architecture Provides Synthetic Versatility Not Available in 3‑Methyl or 3‑Aryl Analogs

Unlike the ubiquitous 6‑amino‑3‑methyl‑4‑phenyl‑1,4‑dihydropyrano[2,3-c]pyrazole‑5‑carbonitrile (CAS 309920‑83‑0) or its 3‑aryl counterparts, CAS 89814‑95‑9 carries a second primary amino group at position 3 . This dual‑amino substitution enables orthogonal derivatization pathways—for instance, selective imine formation at the 3‑amino group while leaving the 6‑amino group available for subsequent cyclization—a strategy that is chemically inaccessible to mono‑amino analogs [1]. In the Mandour et al. (2012) study, the 3‑amino group was exploited to construct N‑substituted indol‑3‑yl methyleneamino derivatives, directly demonstrating the synthetic utility of this extra nucleophilic handle [1].

Dual Amino Handles
Reported comparison
2 primary amino handles (positions 3 & 6) 1 primary amino handle (position 6 only) – 3‑methyl analog
Enables orthogonal derivatization pathways
Validated in Mandour et al. (2012)
Medicinal Chemistry Scaffold Derivatization Building Blocks

Pyrano[2,3-c]pyrazole Scaffold Demonstrates Sub‑Micromolar Anticancer Target Engagement in AKR1C3 Assays

The closest crystallographically characterized analog to CAS 89814-95-9 is the AKR1C3 inhibitor series based on 6‑amino‑4‑phenyl‑1,4‑dihydropyrano[2,3-c]pyrazole‑5‑carbonitrile [1]. In this study, compound 19d—a derivative with hydroxyl, methoxy and nitro substituents on the 4‑phenyl ring—inhibited AKR1C3 with an IC₅₀ of 0.160 µM [1]. The unsubstituted 4‑phenyl core (as in CAS 89814-95-9) serves as the minimal pharmacophore scaffold; co‑crystal structures (PDB 6A7B) confirmed that the pyrano[2,3-c]pyrazole core occupies the SP pockets and forms hydrogen‑bond networks with the oxyanion site, a binding mode distinct from that of established AKR1C3 inhibitors [1]. While direct IC₅₀ data for CAS 89814-95-9 are not available, the scaffold has been validated as a privileged AKR1C3 recognition motif.

AKR1C3 Recognition
Class-level inference
Co-crystal PDB 6A7B: core occupies SP pockets; distinct binding mode from indomethacin analogs.
Supports AKR1C3 target engagement context
IC₅₀ only available for substituted derivatives
Cancer Research AKR1C3 Inhibition Castration‑Resistant Prostate Cancer

DNA Gyrase Inhibition Potency of Pyrano[2,3-c]pyrazole-5-carbonitrile Class Outperforms Ciprofloxacin

A 2024 study on pyrano[2,3-c]pyrazole-5-carbonitrile analogs demonstrated that the scaffold is capable of potent DNA gyrase inhibition, with the 4‑biphenyl analog (4j) achieving an IC₅₀ of 6.29 µg/mL, superior to the reference drug ciprofloxacin (IC₅₀ = 10.2 µg/mL) [1]. The compound also displayed MIC/MBC values of 0.5‑2 µg/mL against Gram‑positive and Gram‑negative strains [1]. While CAS 89814-95-9 was not directly tested, it represents the simpler 4‑phenyl core of the same chemotype, establishing the minimal scaffold that can be elaborated to achieve these activity levels.

DNA Gyrase Inhibition
Class-level inference
Analog 4j: IC₅₀ 6.29 µg/mL Ciprofloxacin: IC₅₀ 10.2 µg/mL MIC 0.5–2 µg/mL (Gram+/−)
Supports antimicrobial screening context
Core scaffold not directly assayed; class-level evidence
Antimicrobial DNA Gyrase Inhibition Antibacterial Resistance

Computed Physicochemical Properties Differentiate CAS 89814-95-9 from Common 3‑Substituted Analogs

Computational property analysis reveals that CAS 89814-95-9 (MW 253.26, logP 2.56, 5 H‑bond acceptors, 3 H‑bond donors, PSA 99.2 Ų) fills a distinct property space compared to widely stocked 3‑methyl or 3‑aryl analogs . The additional amino group increases hydrogen‑bond donor count and polarity, which can improve aqueous solubility and modulate permeability relative to more lipophilic 3‑substituted counterparts. Specifically, the 3‑methyl analog (MW ~267, logP ~3.0) is more lipophilic and lacks the second derivatizable amine.

Physicochemical Profile
Data to verify
logP: 2.56 vs ~3.0 (3‑methyl analog) HBD: 3 vs 2 PSA: 99.2 Ų
May support higher aqueous solubility
Computed values; experimental logP unavailable
Physicochemical Profiling Drug‑Likeness Building Block Selection

Recommended Application Scenarios for 3,6-Diamino-4-phenyl-pyrano[2,3-c]pyrazole-5-carbonitrile (CAS 89814-95-9)


Medicinal Chemistry Derivatization Campaigns Requiring Orthogonal Functionalization

The two chemically distinct primary amino groups allow sequential or orthogonal derivatization (e.g., imine formation at position 3 while preserving position 6 for amide coupling). This is particularly valuable in synthesizing focused libraries for structure‑activity relationship (SAR) exploration, where maximizing chemical diversity from a single building block reduces procurement costs and synthesis time [1].

AKR1C3‑Targeted Cancer Drug Discovery Starting Point

The co‑crystal structure (PDB 6A7B) of the closely related 6‑amino‑4‑phenyl‑1,4‑dihydropyrano[2,3-c]pyrazole‑5‑carbonitrile scaffold with AKR1C3 provides a validated structural template for structure‑based design. Researchers can purchase CAS 89814-95-9 as the minimal pharmacophore core and introduce substituents on the 4‑phenyl ring guided by the binding mode observed in the crystal structure, accelerating lead optimization for castration‑resistant prostate cancer [2].

Antimicrobial Scaffold Elaboration with Precedented DNA Gyrase Activity

Given that pyrano[2,3-c]pyrazole-5-carbonitrile analogs have demonstrated DNA gyrase inhibition superior to ciprofloxacin (IC₅₀ 6.29 vs. 10.2 µg/mL) and potent MIC/MBC values (0.5‑2 µg/mL) against resistant strains, CAS 89814-95-9 can serve as the core scaffold for synthesizing next‑generation antibacterial agents with potentially reduced CNS side effects [3].

Synthesis of Heterocyclic Building Blocks with Enhanced Aqueous Solubility

The computed lower logP (+2.56) and higher hydrogen‑bond donor count (3) relative to 3‑methyl or 3‑aryl analogs suggest superior aqueous solubility. This physicochemical profile makes CAS 89814-95-9 a preferred starting material for synthesizing more polar, drug‑like heterocyclic intermediates, particularly in programs where solubility‑limited absorption is a concern .

Application
Selection Property
Validation Focus
Orthogonal derivatization for SAR campaigns
Dual‑amino reactivity profile
Sequential functionalization efficiency
AKR1C3 pathway studies
Scaffold recognition motif (co-crystal)
AKR1C3 target engagement in prostate cancer cell models
Antimicrobial screening studies
DNA gyrase inhibition context
MIC and resistance strain‑panel endpoints
Polar heterocycle synthesis
Computed polarity & H‑bond profile
Aqueous solubility and permeability assessment
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